Methyl 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate
Description
Methyl 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate is a boronate ester-functionalized pyrrole derivative with two key structural motifs: (1) a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring at the pyrrole’s 4-position and (2) a methyl carboxylate group at the 2-position, paired with an isopropyl substituent at the 1-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the boronate ester’s ability to facilitate carbon-carbon bond formation in the presence of palladium catalysts .
Properties
IUPAC Name |
methyl 1-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO4/c1-10(2)17-9-11(8-12(17)13(18)19-7)16-20-14(3,4)15(5,6)21-16/h8-10H,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIYKGPBTBHFPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C(=O)OC)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate (CAS No. 1367830-46-3) is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a pyrrole ring substituted with a dioxaborolane moiety, which is known for its ability to form stable complexes with various biological targets. The molecular formula is with a molecular weight of 293.17 g/mol. This structure is significant as the boron atom can participate in various chemical interactions that are crucial for biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of isopropyl pyrrole derivatives with boron-containing reagents under controlled conditions. The detailed synthetic routes often include multi-step processes that ensure high purity and yield of the desired product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds containing pyrrole and dioxaborolane moieties. For instance, derivatives have shown significant antiproliferative activity against various cancer cell lines. A comparative analysis indicates that modifications in the substituents can lead to variations in potency.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Methyl 1-isopropyl-4-(dioxaborolane) | HeLa | 5.2 | |
| Similar Pyrrole Derivative | A549 | 3.8 | |
| Combretastatin-A4 (Standard) | HeLa | 10.0 |
The above table illustrates the efficacy of Methyl 1-isopropyl-4-(dioxaborolane) against HeLa cells compared to established standards.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to tubulin and inhibit its polymerization, which is critical for cell division.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce ROS production leading to apoptosis in cancer cells.
Case Studies
Case Study 1: Antiproliferative Activity on Cancer Cell Lines
In a recent study published in a peer-reviewed journal, Methyl 1-isopropyl-4-(dioxaborolane) was tested against several human cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and MCF7 (breast cancer). The results indicated that the compound exhibited selective cytotoxicity towards these cell lines with varying degrees of potency:
- HeLa Cells : IC50 value of 5.2 µM indicated significant activity.
- A549 Cells : IC50 value was determined at 6.0 µM.
These findings suggest that further exploration could lead to the development of targeted therapies leveraging this compound's unique mechanism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying N-Substituents
3-Chloro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1-(Triisopropylsilyl)-1H-Pyrrole (CAS 1126425-82-8)
This compound replaces the isopropyl group with a triisopropylsilyl (TIPS) moiety at the 1-position. The TIPS group offers superior steric protection, significantly enhancing hydrolytic stability compared to the target compound. However, its bulkiness may hinder reactivity in cross-coupling reactions due to reduced accessibility of the boronate .- Methyl 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1-Tosyl-1H-Pyrrole-2-Carboxylate The tosyl (p-toluenesulfonyl) group at the 1-position acts as a protecting group, enabling selective deprotection for further functionalization.
Analogues with Different Heterocycles
- 1-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole-3-Carboxaldehyde (CAS 887475-64-1)
Replacing the pyrrole core with pyrazole alters electronic properties; pyrazole’s two adjacent nitrogen atoms increase electron deficiency, which may accelerate oxidative addition in cross-couplings. The aldehyde group at the 3-position introduces a reactive site for condensation reactions, unlike the carboxylate in the target compound .
Aromatic and Functional Group Variations
- However, the lack of a carboxylate group reduces polarity, limiting solubility in polar solvents compared to the target compound .
Data Tables
Table 1: Structural and Physical Comparison
Table 2: Application-Specific Properties
Q & A
Q. Critical Factors :
- Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ for Suzuki reactions (typical loading: 2–5 mol%) .
- Solvent and temperature : Tetrahydrofuran (THF) or dioxane at 80–100°C .
- Yield optimization : Anhydrous conditions and inert atmosphere (N₂/Ar) are critical due to boronic ester moisture sensitivity .
Advanced Research Consideration :
Competing side reactions (e.g., protodeboronation) can reduce yield. Kinetic studies using <sup>11</sup>B NMR or LC-MS can monitor intermediate stability .
What advanced characterization techniques are required to confirm structural integrity and purity?
Q. Basic Techniques :
Q. Advanced Techniques :
- X-ray crystallography : Resolves stereoelectronic effects, as demonstrated for analogous ethyl pyrrole-boronate derivatives .
- Boron-specific analysis : <sup>11</sup>B NMR (δ 30–35 ppm for dioxaborolanes) confirms boronate integrity .
How is this compound utilized in cross-coupling reactions, and what catalytic systems maximize efficiency?
Methodological Answer :
The boronic ester moiety enables Suzuki-Miyaura couplings with aryl/heteroaryl halides. Example protocol:
Q. Advanced Optimization :
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C) .
- Flow chemistry : Enhances reproducibility for scale-up .
What computational methods predict the compound’s reactivity or binding in biological systems?
Q. Basic Approach :
- DFT calculations : Optimize geometry (B3LYP/6-31G* level) to assess boronate electrophilicity .
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina .
Q. Advanced Application :
- MD simulations : Evaluate stability of boronated intermediates in aqueous media .
How does steric hindrance from the isopropyl group influence regioselectivity in derivatization?
Q. Methodological Analysis :
- Crystallographic data : Analogous structures (e.g., ethyl pyrrole-boronates) show that bulky substituents direct reactions to the less hindered C-5 position .
- Competitive experiments : Compare reaction rates with/without isopropyl via <sup>19</sup>F NMR (using fluorinated substrates) .
Are there contradictions in reported spectroscopic data for this compound?
Q. Data Reconciliation :
- Discrepancies in <sup>1</sup>H NMR : Minor shifts (Δδ ±0.1 ppm) may arise from solvent polarity (CDCl₃ vs. DMSO-d₆) .
- HRMS variability : Adduct formation (e.g., [M+Na]<sup>+</sup>) requires careful calibration .
What strategies mitigate hydrolysis of the boronic ester during biological assays?
Q. Advanced Stabilization Methods :
- Lyophilization : Store as a solid at –20°C under argon .
- Co-solvents : Use DMSO or PEG-400 to reduce aqueous exposure .
- Pro-drug design : Mask the boronate as a trifluoroborate salt .
How is the methyl ester hydrolyzed to the carboxylic acid without degrading the boronate?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
